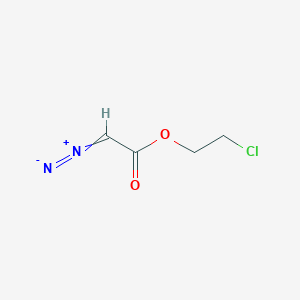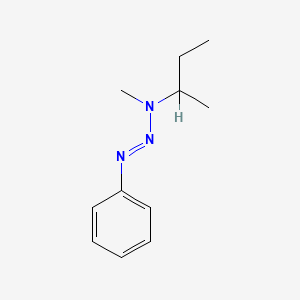
4-Biphenylacetic acid, 4'-chloro-5-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Biphenylacetic acid, 4’-chloro-5-methoxy- is a derivative of 4-Biphenylacetic acid, which is known for its non-steroidal anti-inflammatory properties. This compound is characterized by the presence of a biphenyl structure with an acetic acid group, a chlorine atom at the 4’ position, and a methoxy group at the 5 position. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenylacetic acid, 4’-chloro-5-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Methoxylation: The methoxy group is introduced at the 5 position using methanol in the presence of a base like sodium methoxide.
Acetic Acid Group Introduction: The acetic acid group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination and Methoxylation: Using large reactors for the chlorination and methoxylation steps to ensure uniformity and efficiency.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
4-Biphenylacetic acid, 4’-chloro-5-methoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the chlorine or methoxy groups under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications.
科学研究应用
4-Biphenylacetic acid, 4’-chloro-5-methoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating inflammatory diseases.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
作用机制
The mechanism of action of 4-Biphenylacetic acid, 4’-chloro-5-methoxy- involves:
Inhibition of Prostaglandin Synthesis: It inhibits the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins, thereby reducing inflammation and pain.
Molecular Targets: The primary molecular targets are the COX-1 and COX-2 enzymes.
Pathways Involved: The inhibition of the COX pathway leads to a decrease in the production of inflammatory mediators.
相似化合物的比较
Similar Compounds
4-Biphenylacetic Acid: The parent compound without the chlorine and methoxy groups.
4’-Chloro-4-Biphenylacetic Acid: A derivative with only the chlorine substitution.
4’-Methoxy-4-Biphenylacetic Acid: A derivative with only the methoxy substitution.
Uniqueness
4-Biphenylacetic acid, 4’-chloro-5-methoxy- is unique due to the combined presence of both chlorine and methoxy groups, which can enhance its biological activity and chemical reactivity compared to its simpler derivatives.
This detailed article provides a comprehensive overview of 4-Biphenylacetic acid, 4’-chloro-5-methoxy-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
77894-10-1 |
|---|---|
分子式 |
C15H13ClO3 |
分子量 |
276.71 g/mol |
IUPAC 名称 |
2-[4-(4-chlorophenyl)-2-methoxyphenyl]acetic acid |
InChI |
InChI=1S/C15H13ClO3/c1-19-14-8-11(2-3-12(14)9-15(17)18)10-4-6-13(16)7-5-10/h2-8H,9H2,1H3,(H,17,18) |
InChI 键 |
MWSAFGVWIYCCAF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)

![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)





![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)



![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)
